![molecular formula C5H4BrN5 B1499372 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1184915-33-0](/img/structure/B1499372.png)
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Overview
Description
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine, also known as BTP, is an organic compound that was first synthesized and characterized in the 1950s. BTP is a heterocyclic compound consisting of a pyrazine and a triazole ring fused together. It is a yellowish-brown solid that is insoluble in water and soluble in organic solvents. BTP has been studied extensively over the years due to its various applications in scientific research.
Scientific Research Applications
Anticancer Research
This compound has shown promise in anticancer research due to its potential to act as a kinase inhibitor . Kinase inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation.
Antibacterial and Antifungal Applications
The triazolopyrazine scaffold is known to possess antibacterial and antifungal properties . This makes 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine a valuable compound for developing new antibiotics and antifungals, especially in an era of increasing antibiotic resistance.
Antiparasitic Treatments
The compound’s structure is conducive to antiparasitic activity, which is essential for treating diseases caused by parasitic organisms . This application is significant for global health, especially in tropical regions where parasitic infections are prevalent.
Neurological Disorder Therapeutics
Compounds with the triazolopyrazine core have been explored as neurokinin-3 receptor antagonists, which may have applications in treating sex hormone disorders . This highlights the compound’s potential role in addressing complex neurological conditions.
Anti-Diabetic Drug Development
The structural similarity of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine to other triazolopyrazines that have been used to develop anti-diabetic drugs, such as DPP-4 inhibitors, suggests its utility in this field . This is particularly important given the global rise in diabetes prevalence.
Cardiovascular Disease Management
There is potential for this compound to be used in the treatment of cardiovascular disorders due to its pharmacological profile . Research into cardiovascular therapeutics is crucial given the high burden of heart diseases worldwide.
Treatment of Hyperproliferative Disorders
The compound’s ability to act as a JAK1 and JAK2 inhibitor makes it a candidate for treating hyperproliferative disorders . These disorders include conditions where cells grow uncontrollably, such as psoriasis and certain types of cancers.
properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-2-11-4(1-8-3)9-5(7)10-11/h1-2H,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVSGTXSNOHCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NC(=NN21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657759 | |
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
CAS RN |
1184915-33-0 | |
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.